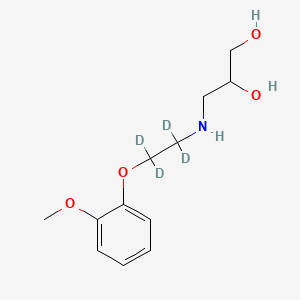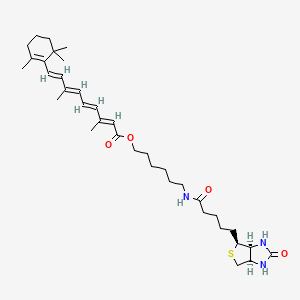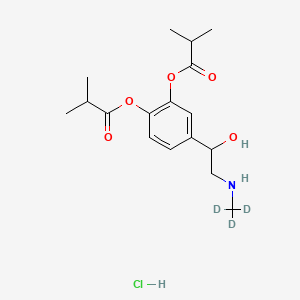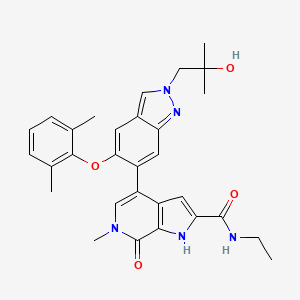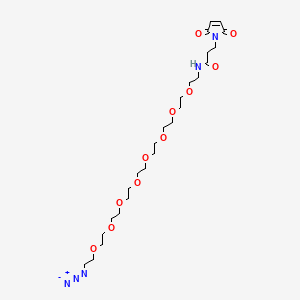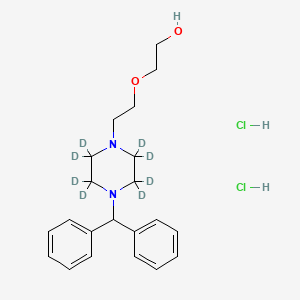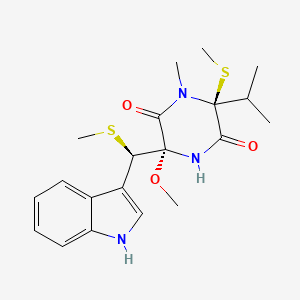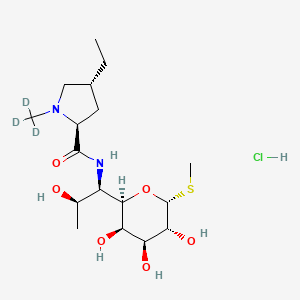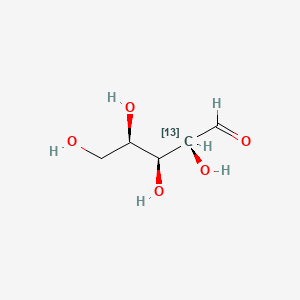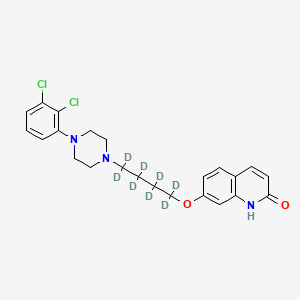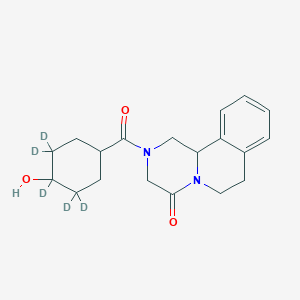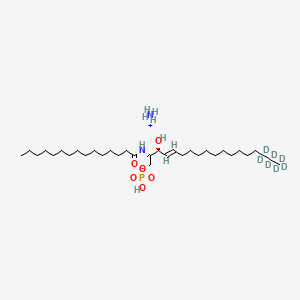
C15 Ceramide-1-phosphate-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C15 Ceramide-1-phosphate-d7 is a deuterated derivative of C15 Ceramide-1-phosphate. Ceramide-1-phosphate is a bioactive sphingolipid, which is a metabolite of ceramide obtained by the phosphorylation of ceramide by ceramide kinase . This compound plays a significant role in regulating apoptosis and cell proliferation, and is involved in various cellular processes such as phagocytosis and macrophage chemotaxis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
C15 Ceramide-1-phosphate-d7 is synthesized through the phosphorylation of C15 Ceramide-d7. The synthesis involves the use of ceramide kinase to phosphorylate the ceramide . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the successful phosphorylation of the ceramide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced biotechnological methods. The process includes the extraction of ceramide from natural sources, followed by its deuteration and subsequent phosphorylation. The final product is purified and packaged under stringent conditions to maintain its stability and purity .
Analyse Chemischer Reaktionen
Types of Reactions
C15 Ceramide-1-phosphate-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the type of reaction but generally require controlled temperature and pressure .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
C15 Ceramide-1-phosphate-d7 has a wide range of scientific research applications, including:
Chemistry: It is used as a standard in mass spectrometry to measure ceramide levels in biological samples.
Medicine: It is used in research related to metabolic disorders, cancer, and inflammatory diseases.
Industry: It is used in the development of pharmaceuticals and cosmetics due to its bioactive properties.
Wirkmechanismus
C15 Ceramide-1-phosphate-d7 exerts its effects through various molecular targets and pathways. It acts as a second messenger in cellular signaling pathways, promoting cell survival and proliferation. It also stimulates macrophage chemotaxis through specific plasma membrane receptors coupled to Gi proteins . Additionally, it has pro-inflammatory activity by stimulating cytosolic phospholipase A2, leading to the release of arachidonic acid and prostaglandin formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
C15 Ceramide-d7: A deuterated derivative of C15 Ceramide, used as a standard in mass spectrometry.
C16 Ceramide: Another ceramide derivative with similar biological activities.
C18 Ceramide: A ceramide derivative with longer acyl chains, used in various biological studies.
Uniqueness
C15 Ceramide-1-phosphate-d7 is unique due to its deuterated nature, which makes it an ideal standard for mass spectrometry. Its bioactive properties, including its role in apoptosis, cell proliferation, and inflammation, make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C33H69N2O6P |
|---|---|
Molekulargewicht |
627.9 g/mol |
IUPAC-Name |
azanium;[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] hydrogen phosphate |
InChI |
InChI=1S/C33H66NO6P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(35)31(30-40-41(37,38)39)34-33(36)29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h26,28,31-32,35H,3-25,27,29-30H2,1-2H3,(H,34,36)(H2,37,38,39);1H3/b28-26+;/t31-,32+;/m0./s1/i1D3,3D2,5D2; |
InChI-Schlüssel |
GXIXNMIIJBAQTF-QHKXSBLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)CCCCCCCCCCCCCC)O.[NH4+] |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)[O-])C(C=CCCCCCCCCCCCCC)O.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)
